molecular formula C8H10F2O2 B13874789 3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 66069-56-5

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B13874789
CAS No.: 66069-56-5
M. Wt: 176.16 g/mol
InChI Key: DPZZOBZIZRBXFQ-UHFFFAOYSA-N
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Description

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a difluorovinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a difluorovinyl ketone with a cyclopropane derivative under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The difluorovinyl group can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the difluorovinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the difluorovinyl group can produce saturated derivatives.

Scientific Research Applications

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter metabolic pathways, making it useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorovinyl benzoates: These compounds share the difluorovinyl group but differ in the rest of the structure.

    Gem-difluoroalkenes: These compounds have similar difluorovinyl groups but different substituents.

Uniqueness

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the difluorovinyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

66069-56-5

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)

InChI Key

DPZZOBZIZRBXFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C=C(F)F)C

Origin of Product

United States

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